molecular formula C19H17Cl2N3O3S B2835855 N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-44-0

N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue: B2835855
Numéro CAS: 422529-44-0
Poids moléculaire: 438.32
Clé InChI: WFPXOUVGEJUQTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a bicyclic core structure with substitutions at multiple positions. Key structural features include:

  • A 2-methoxyethyl substituent at the C3 position, which may enhance solubility and modulate steric effects.
  • A 4-oxo-2-thioxo motif in the tetrahydroquinazoline core, introducing hydrogen-bonding and sulfur-mediated interactions.
  • A carboxamide group at the C7 position, enabling polar interactions with biological targets.

Its design reflects strategies to balance lipophilicity, solubility, and target affinity .

Propriétés

Numéro CAS

422529-44-0

Formule moléculaire

C19H17Cl2N3O3S

Poids moléculaire

438.32

Nom IUPAC

N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C19H17Cl2N3O3S/c1-27-7-6-24-18(26)13-4-3-12(9-16(13)23-19(24)28)17(25)22-10-11-2-5-14(20)15(21)8-11/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)(H,23,28)

Clé InChI

WFPXOUVGEJUQTC-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl)NC1=S

Solubilité

not available

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound shares structural homology with other tetrahydroquinazoline carboxamides. A notable analog is N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (), which differs in the following ways:

Feature Target Compound Analog ()
N1 Substituent 3,4-Dichlorobenzyl 2-Chlorobenzyl + 3-nitrobenzyl
C3 Substituent 2-Methoxyethyl 4-Methylphenyl
Core Functional Groups 4-Oxo, 2-thioxo 2,4-Dioxo

Key Implications :

  • The 3,4-dichlorobenzyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to the mono-chlorinated and nitro-substituted benzyl groups in the analog. This may improve membrane permeability but reduce aqueous solubility.
  • The 2-thioxo group in the target compound replaces one of the dioxo groups in the analog, which may alter hydrogen-bonding patterns and redox stability .
Hypothetical Pharmacological Profiles
  • Dioxo tetrahydroquinazolines (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity.
  • The thioxo group in the target compound could confer unique interactions with cysteine-rich targets (e.g., proteases) or modulate metabolic stability.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

  • Methodology : Multi-step synthesis typically involves constructing the tetrahydroquinazoline core via cyclocondensation of substituted anthranilic acid derivatives. Key steps include:

  • Core formation : Cyclization under acidic or basic conditions using reagents like POCl₃ or urea .
  • Substituent introduction : The 3-(2-methoxyethyl) group is added via alkylation, while the 3,4-dichlorobenzyl moiety is introduced via nucleophilic substitution or reductive amination .
  • Challenges : Low yields in thioxo group incorporation (due to sulfur reactivity) and purification difficulties caused by byproducts like regioisomers .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methoxyethyl protons at δ 3.4–3.6 ppm, dichlorobenzyl aromatic signals) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z ~480) .
  • X-ray crystallography (if crystals form): Confirms spatial arrangement of the thioxo group and tetrahydroquinazoline ring .

Q. What standard assays are used to evaluate its biological activity?

  • In vitro assays :

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 2-thioxo moiety?

  • Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfur nucleophilicity .
  • Catalysts : Use of ZnCl₂ or CuI to stabilize intermediates during thionation .
  • Temperature control : Stepwise heating (60–80°C) minimizes side reactions .
    • Validation : HPLC monitoring of reaction progress and purity assessment (>95% by LC-MS) .

Q. How to resolve contradictions in reported bioactivity data across similar quinazoline derivatives?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 10 μM vs. 1 mM) .
  • Substituent effects : The 3,4-dichlorobenzyl group may enhance membrane permeability compared to unsubstituted analogs .
    • Resolution : Standardize protocols (e.g., ATP at 100 μM) and use isogenic cell lines for comparative studies .

Q. What computational methods predict the compound’s binding affinity for target enzymes?

  • Approach :

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the carboxamide group .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How does the 2-methoxyethyl substituent influence pharmacokinetic properties?

  • Key findings :

  • Solubility : The methoxyethyl group increases aqueous solubility (logP reduced by ~0.5 vs. alkyl analogs) .
  • Metabolism : CYP3A4-mediated oxidation of the ethyl chain generates polar metabolites, detectable via LC-MS/MS .
    • Optimization : Replace with PEG-like chains to prolong half-life .

Methodological Challenges and Solutions

Q. How to address poor crystallinity for X-ray structural analysis?

  • Crystallization techniques :

  • Vapor diffusion : Use mixed solvents (e.g., DCM/hexane) .
  • Co-crystallization : Add co-formers like succinic acid to stabilize lattice formation .

Q. What strategies differentiate regioisomers during synthesis?

  • Chromatography : Reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile in water) .
  • Spectroscopic clues : NOESY NMR to confirm spatial proximity of substituents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.